molecular formula C12H11ClN4O3 B2832683 2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride CAS No. 1807988-33-5

2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B2832683
CAS No.: 1807988-33-5
M. Wt: 294.7
InChI Key: SJUGKXZDUUXOLU-UHFFFAOYSA-N
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Description

2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that features a unique combination of an oxadiazole ring and an isoindoline-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps. One common approach begins with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The aminomethyl group is then introduced via reductive amination or other suitable methods. The final step involves the formation of the isoindoline-1,3-dione moiety, which can be achieved through cyclization reactions involving phthalic anhydride derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride lies in its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3.ClH/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18;/h1-4H,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGKXZDUUXOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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